molecular formula C19H19ClN4O3S B12202593 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide

Cat. No.: B12202593
M. Wt: 418.9 g/mol
InChI Key: NOSYVNFXCRIAIM-VBKFSLOCSA-N
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Description

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a complex organic compound that features a thiazolidine ring, an imidazole moiety, and a chlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-[3-(1H-imidazol-1-yl)propyl]propanamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzylidene group can result in various substituted derivatives .

Scientific Research Applications

3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets. The thiazolidine ring and imidazole moiety can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide lies in its combination of a thiazolidine ring, an imidazole moiety, and a chlorobenzylidene group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C19H19ClN4O3S

Molecular Weight

418.9 g/mol

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)propanamide

InChI

InChI=1S/C19H19ClN4O3S/c20-15-4-2-14(3-5-15)12-16-18(26)24(19(27)28-16)10-6-17(25)22-7-1-9-23-11-8-21-13-23/h2-5,8,11-13H,1,6-7,9-10H2,(H,22,25)/b16-12-

InChI Key

NOSYVNFXCRIAIM-VBKFSLOCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3)Cl

Origin of Product

United States

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